N-cyclohexyl-N-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyridin-2-amine
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Overview
Description
The compound is part of a broader class of chemicals known for their complex molecular structures and potential for various chemical reactions. These compounds often feature in research due to their interesting properties and applications in different fields of chemistry and pharmacology, excluding direct drug use and dosage information.
Synthesis Analysis
The synthesis of related N-cyclohexyl derivatives involves multi-step chemical reactions, including the use of catalysts under solvent-free conditions to achieve high yields. For instance, derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts at room temperature (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various methods, revealing complex interactions and configurations. For example, the imidazo[1,2-a]pyridine derivatives exhibit inclined phenyl rings to their imidazole rings, demonstrating the detailed geometric considerations in molecular design (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are diverse, including cycloadditions, aminations, and cyclizations. These reactions contribute to the structural diversity of the resulting compounds, highlighting the synthetic versatility of the imidazo[1,2-a]pyridine core. The reactions are often facilitated by catalysts such as copper, showcasing the compounds' reactivity and potential for further functionalization (Fan et al., 2015).
properties
IUPAC Name |
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-23(14-6-3-2-4-7-14)18-15(8-5-10-20-18)19(25)24-11-9-16-17(12-24)22-13-21-16/h5,8,10,13-14H,2-4,6-7,9,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGHOGDUDCQUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3CCC4=C(C3)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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